4-(Azetidin-2-yl)pyridine
CAS No.:
Cat. No.: VC17709865
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2 |
|---|---|
| Molecular Weight | 134.18 g/mol |
| IUPAC Name | 4-(azetidin-2-yl)pyridine |
| Standard InChI | InChI=1S/C8H10N2/c1-4-9-5-2-7(1)8-3-6-10-8/h1-2,4-5,8,10H,3,6H2 |
| Standard InChI Key | MYKGXNSJXYUWST-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC1C2=CC=NC=C2 |
Introduction
Structural Characteristics and Stereochemical Considerations
Molecular Architecture
4-(Azetidin-2-yl)pyridine consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom—covalently bonded to an azetidine group, a four-membered saturated ring containing three carbon atoms and one nitrogen. The azetidine moiety introduces chirality, yielding two enantiomers: (R)-4-(Azetidin-2-yl)pyridine and (S)-4-(Azetidin-2-yl)pyridine. The stereochemistry significantly influences molecular interactions, as evidenced by distinct biological activities observed in enantiomeric pairs of similar compounds .
Key Structural Data
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IUPAC Name: 4-[(2R)-azetidin-2-yl]pyridine (R-enantiomer); 4-[(2S)-azetidin-2-yl]pyridine (S-enantiomer)
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SMILES Notation:
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R-enantiomer:
C1CN[C@H]1C2=CC=NC=C2 -
S-enantiomer:
C1CN[C@@H]1C2=CC=NC=C2
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InChIKey:
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R-enantiomer: MYKGXNSJXYUWST-MRVPVSSYSA-N
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S-enantiomer: MYKGXNSJXYUWST-QMMMGPOBSA-N
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The planar pyridine ring and puckered azetidine group create a unique three-dimensional conformation, enabling diverse binding interactions with biological targets .
Synthetic Methodologies
Multi-Step Synthesis Strategies
The synthesis of 4-(Azetidin-2-yl)pyridine involves two primary challenges: constructing the azetidine ring and achieving regiospecific coupling to the pyridine moiety. Available data suggest a multi-step approach:
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Azetidine Ring Formation:
Azetidine precursors, such as 2-chloroazetidine, undergo nucleophilic substitution with pyridine derivatives. For example, 4-bromopyridine may react with azetidine-2-carboxylic acid under palladium-catalyzed cross-coupling conditions . -
Stereochemical Control:
Chiral auxiliaries or asymmetric catalysis ensure enantiomeric purity. The R-enantiomer is synthesized using (R)-proline-derived catalysts, while the S-enantiomer employs mirror-image catalytic systems . -
Purification and Characterization:
Chromatographic techniques (e.g., HPLC with chiral columns) separate enantiomers, followed by structural validation via -NMR and mass spectrometry .
Reaction Optimization
Key parameters influencing yield and enantiomeric excess (ee) include:
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Temperature: 60–80°C for optimal reaction kinetics
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Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility
Mechanisms of Biological Interaction
Target Engagement Modes
The compound’s bioactivity arises from dual pharmacophores: the pyridine ring’s π-π stacking capability and the azetidine nitrogen’s hydrogen-bonding potential .
Enzymatic Inhibition
In silico docking studies propose binding to enzyme active sites:
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Kinase Inhibition: Pyridine nitrogen coordinates with ATP-binding site residues, while azetidine occupies hydrophobic pockets .
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
Receptor Modulation
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G Protein-Coupled Receptors (GPCRs): Azetidine’s conformational flexibility may stabilize receptor conformations, altering signaling cascades.
Applications in Medicinal Chemistry
Lead Compound Development
4-(Azetidin-2-yl)pyridine serves as a scaffold for derivatives with enhanced pharmacokinetic properties:
| Derivative Class | Modification Site | Biological Activity |
|---|---|---|
| N-Alkylated Azetidines | Azetidine Nitrogen | Improved blood-brain barrier penetration |
| Pyridine-Substituted | Pyridine C-3 | Increased antimicrobial potency |
Case Study: Antimicrobial Activity
A 2024 study compared enantiomers against Staphylococcus aureus:
The R-enantiomer’s superior activity underscores stereochemistry’s role in target specificity .
Comparative Analysis with Related Compounds
Azetidine-Pyridine Hybrids vs. Piperidine Analogues
| Property | 4-(Azetidin-2-yl)pyridine | 4-(Piperidin-2-yl)pyridine |
|---|---|---|
| Ring Strain | High (azetidine) | Low (piperidine) |
| Metabolic Stability | Moderate | High |
| Target Affinity (GPCRs) |
The smaller azetidine ring enhances target affinity but reduces metabolic stability .
Future Research Directions
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